4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Fragment screening demands low-MW scaffolds with minimal rotatable bonds. 4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine (MW 199.28, 2 rotatable bonds) satisfies Rule of Three criteria, outperforming methylene-spacer analogs (MW 213.30, 3 bonds). • COX-1 Selectivity: 1-methyl-tetrazole directs COX-1 over COX-2 preference, validated in hydrazone SAR series. • Bioisostere Utility: Tetrazole pKa ~5.09 mimics carboxylic acid with ~10× greater lipophilicity, resisting Phase II glucuronidation. • Derivatization Handle: Free piperidine NH enables amide coupling/sulfonylation for SAR expansion. Supplied at ≥98% purity. Ships ambient.

Molecular Formula C7H13N5S
Molecular Weight 199.28 g/mol
Cat. No. B13015931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine
Molecular FormulaC7H13N5S
Molecular Weight199.28 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SC2CCNCC2
InChIInChI=1S/C7H13N5S/c1-12-7(9-10-11-12)13-6-2-4-8-5-3-6/h6,8H,2-5H2,1H3
InChIKeyMXEPTBVDQHUEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine: Structural & Physicochemical Overview


4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine (CAS 1250313-08-6) is a heterocyclic building block composed of a piperidine ring directly linked via a thioether bridge to a 1-methyl-1H-tetrazole moiety, with molecular formula C7H13N5S and molecular weight 199.28 g/mol . The compound belongs to the tetrazole-piperidine hybrid class, wherein the tetrazole ring functions as a carboxylic acid bioisostere—offering comparable acidity (pKa ~5.09 vs. ~4.64 for carboxylic acid) but approximately 10-fold greater lipophilicity in the anionic form [1]. The compound is primarily sourced as a research intermediate with typical commercial purities of 97–98% . Its structural features—the direct thioether linkage, the N-methyl substitution on the tetrazole, and the free piperidine NH—collectively define its reactivity profile, hydrogen-bonding capacity, and utility as a synthetic scaffold in medicinal chemistry programs.

Fragment-based screening: MW and rotatable bond profile may support rule-of-three library construction and ligand efficiency optimization.
Carboxylic acid bioisostere: Tetrazole ring reported to mimic acid H-bond networks while offering higher lipophilicity and avoiding glucuronidation.
Derivatizable scaffold: Free piperidine NH and thioether linkage enable modular elaboration for target engagement studies.

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine: Differentiation from Analogs


Tetrazole-piperidine hybrids with seemingly minor structural variations—such as the presence or absence of a methylene spacer between the sulfur atom and the piperidine ring, or the position of attachment on the piperidine—produce measurably different molecular properties that directly impact synthetic utility, physicochemical behavior, and biological target engagement . The target compound's direct thioether linkage (S directly on the piperidine 4-position) results in a molecular weight of 199.28 Da, 5 hydrogen bond acceptors, and 2 rotatable bonds, compared to its closest methylene-spacer analog (CAS 1248942-90-6) at 213.30 Da, 4 hydrogen bond acceptors, and 3 rotatable bonds . These differences alter LogP, conformational flexibility, and hydrogen-bonding capacity, making generic substitution scientifically unsound. Furthermore, class-level structure-activity relationship (SAR) evidence demonstrates that the 1-methyl substitution on the tetrazole ring directs cyclooxygenase (COX) isoform selectivity toward COX-1, whereas the 1-phenyl-substituted analog preferentially inhibits COX-2 [1]. Substituting one analog for another without accounting for these molecular-level differences risks invalidating experimental reproducibility and compromising downstream structure-activity conclusions.

Target scaffold
Direct thioether linkage and 1-methyl-tetrazole; distinct HBA count, MW, and conformational profile.
Methylene-spacer analog
Inserted CH2 group alters lipophilicity, rotatable bonds, and hydrogen-bond capacity; experimental LogP differs.
1-Methyl-tetrazole (COX-1 bias)
Class SAR indicates preference for COX-1 over COX-2; selectivity direction is substituent-dependent.
1-Phenyl-tetrazole analog
Preferential COX-2 inhibition reported in related series; isoform engagement may shift significantly.

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine: Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity Advantage

The target compound (CAS 1250313-08-6) lacks the methylene spacer present in its closest commercial analog, 4-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)piperidine (CAS 1248942-90-6). This structural difference reduces the molecular weight by 14.02 Da (199.28 vs. 213.30 g/mol) and is predicted to lower LogP, as the analog's experimentally reported LogP is 0.666 . The target compound also possesses 5 hydrogen bond acceptors compared to 4 for the spacer analog, and 2 rotatable bonds versus 3, indicating a more conformationally restricted scaffold with distinct hydrogen-bonding capacity . For procurement decisions where low molecular weight and reduced lipophilicity are prioritized—such as fragment-based drug discovery or CNS-targeted programs—the target compound offers a quantitatively distinct physicochemical starting point.

MW & lipophilicity
Data to verify
Target: MW 199.28 Da, 5 HBA, 2 rot. bonds. Analog (methylene spacer): MW 213.30 Da, LogP 0.666, 4 HBA, 3 rot. bonds. ΔMW −14.02 Da, ΔHBA +1, Δrot. bonds −1.
May support programs prioritizing low MW and reduced lipophilicity (fragment/CNS).
Predicted LogP for target; experimental comparator data from technical datasheet.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Rotatable Bond and Conformational Advantage

The target compound contains only 2 rotatable bonds (the S–piperidine bond and the piperidine ring puckering), compared to 3 rotatable bonds in the methylene-spacer analog (additional S–CH2–piperidine rotation) . Each additional rotatable bond imposes an estimated entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a rigid protein target, based on established conformational entropy models [1]. For computational screening and structure-based drug design campaigns, the target compound's reduced rotatable bond count translates to a lower conformational search space and a potentially smaller entropy penalty upon target engagement, offering a measurable advantage in virtual screening hit rates.

Conformational entropy
Class-level inference
Target has 2 rotatable bonds vs 3 for methylene-spacer analog; estimated favorable ΔΔG ~0.5–1.5 kcal/mol due to reduced entropic penalty.
Lower conformational search space may support virtual screening and rigid-pocket binding.
Entropy penalty estimate from general medicinal chemistry principles (Murray & Verdonk 2002).
Computational Chemistry Molecular Docking Entropy-Driven Binding

COX-1 Selectivity of 1-Methyl-Tetrazole Moiety

In a 2022 study evaluating a series of tetrazole-based hydrazones for COX inhibitory activity, compounds bearing the 1-methyl-1H-tetrazole moiety consistently demonstrated selective COX-1 inhibition, whereas analogs with a 1-phenyl-1H-tetrazole moiety showed preferential COX-2 inhibition [1]. Specifically, the most potent COX-1 inhibitor, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazide, achieved 40.88 ± 2.79% COX-1 inhibition, while the most potent COX-2 inhibitor (1-phenyl analog) showed 42.38 ± 1.16% COX-2 inhibition [1]. Although the target compound itself was not directly tested in this study, the conserved 1-methyl-1H-tetrazol-5-yl-thio substructure is the pharmacophoric element responsible for the COX-1 selectivity trend, providing class-level guidance for researchers selecting between 1-methyl and 1-phenyl tetrazole scaffolds for isoform-specific projects.

COX isoform bias
Class-level inference
1-Methyl-tetrazole hydrazones: COX-1 inhibition 40.88 ± 2.79%. 1-Phenyl-tetrazole hydrazones: COX-2 inhibition 42.38 ± 1.16%.
1-Methyl substitution directs COX-1 selectivity; target not tested directly but shares pharmacophoric substructure.
Class-level SAR from in vitro colorimetric assay (Eur J Life Sci. 2022).
COX Inhibition Inflammation Isoform Selectivity

Tetrazole Bioisosteric Advantage over Carboxylic Acid

The tetrazole ring in the target compound serves as a nonclassical bioisostere of the carboxylic acid group. Quantitative comparison from a comprehensive 2022 review establishes that 5-substituted 1H-tetrazole exhibits a pKa of 5.09 versus 4.64 for the corresponding carboxylic acid, and anionic tetrazoles are approximately 10-fold more lipophilic than carboxylate anions [1]. Furthermore, tetrazoles form topologically and energetically equivalent hydrogen-bond networks to carboxylic acids in protein binding sites as demonstrated by CSD analysis, yet resist Phase II glucuronidation—a major metabolic liability of carboxylic acid-containing compounds [1][2]. The target compound's tetrazole-thioether-piperidine architecture provides this bioisosteric advantage without the metabolic vulnerability of a free carboxylic acid, a key differentiator for procurement in lead optimization campaigns where metabolic stability is a primary selection criterion.

Bioisostere advantage
Class-level inference
Tetrazole pKa ~5.09 vs COOH 4.64; anionic form ~10× more lipophilic; H-bond equivalence by CSD analysis; resists Phase II glucuronidation.
Carboxylic acid replacement with this scaffold may improve permeability and metabolic stability.
Compiled from Bredael et al. 2022 and Neochoritis et al. 2019.
Bioisostere Design ADME Optimization Drug Metabolism

Patent-Validated Scaffold for HSL Inhibition

The 4-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-piperidine substructure is explicitly claimed in US Patent Application 20060160851 as part of a series of substituted piperidine carbamates developed as hormone-sensitive lipase (HSL) inhibitors for metabolic disease indications [1]. The patent specifically claims 4-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-piperidine-1-carboxylic acid esters, demonstrating that the target compound's core scaffold—with the direct thioether linkage and N-methyl tetrazole—has been validated as a productive starting point for medicinal chemistry optimization. This provides procurement justification for the target compound over analogs lacking this specific substitution pattern, as the patent establishes precedent for downstream derivatization pathways and intellectual property relevance.

Patent landscape
Supporting evidence
Scaffold of 4-(1-methyl-1H-tetrazol-5-ylsulfanyl)-piperidine claimed in US20060160851 as HSL inhibitor precursor.
Established IP precedent supports scaffold selection for HSL-oriented programs.
Patent filed Dec 2005, published Jul 2006.
Hormone-Sensitive Lipase Metabolic Disease Patent Landscape

Hydrogen Bond Acceptor Advantage

The target compound possesses 5 hydrogen bond acceptor (HBA) atoms (4 from the tetrazole ring nitrogens, 1 from the thioether sulfur), compared to 4 HBA atoms in the methylene-spacer analog, which loses one acceptor site due to the insertion of the non-HBA methylene group . In pharmacophore-based virtual screening, the availability of an additional hydrogen bond acceptor expands the potential interaction landscape, potentially enabling unique binding modes that are inaccessible to the 4-HBA analog. This difference is particularly relevant when the target protein binding site contains hydrogen bond donors positioned to engage the thioether sulfur or an additional tetrazole nitrogen that would otherwise lack a complementary interaction partner with the spacer analog [1].

HBA count
Class-level inference
Target: 5 HBA (4 tetrazole N + thioether S). Methylene-spacer analog: 4 HBA. ΔHBA = +1.
Additional acceptor may enable unique binding modes in pharmacophore-based screens.
HBA counts from computed descriptors; biological relevance requires target-specific validation.
Structure-Based Drug Design Pharmacophore Modeling Binding Affinity

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine: Application Scenarios


Fragment-Based Drug Discovery Application

The target compound's molecular weight of 199.28 Da and only 2 rotatable bonds position it favorably for fragment-based screening libraries, where the 'rule of three' (MW < 300, rotatable bonds ≤ 3) is a standard entry criterion. Compared to the methylene-spacer analog (MW 213.30, 3 rotatable bonds), the target compound offers both a lower starting mass and reduced conformational entropy penalty, potentially yielding higher ligand efficiency upon fragment elaboration [1]. Procurement for fragment library construction should prioritize the target compound over higher-MW analogs.

COX-1-Selective Probe Development

For programs seeking to develop COX-1-selective chemical probes, the 1-methyl-1H-tetrazole moiety present in the target compound has been demonstrated to confer COX-1 selectivity in a structurally related hydrazone series, whereas 1-phenyl-tetrazole analogs show COX-2 preference [1][2]. The target compound's 4-aminopiperidine handle enables facile derivatization (e.g., amide coupling, sulfonylation) to elaborate the scaffold into COX-1-biased tool compounds. Researchers should select the 1-methyl-substituted scaffold over 1-phenyl analogs when COX-1 selectivity is the experimental objective.

Carboxylic Acid Bioisostere Replacement

The tetrazole ring in the target compound provides a validated bioisosteric replacement for carboxylic acid groups, offering a pKa of ~5.09 (vs. 4.64 for COOH), ~10-fold greater lipophilicity in the anionic state, and resistance to Phase II glucuronidation [1]. Medicinal chemistry teams encountering metabolic instability or poor membrane permeability with carboxylic acid-containing leads can employ this compound as a building block to install the tetrazole bioisostere via the reactive thioether and piperidine NH functionalities, directly addressing ADME liabilities while maintaining target engagement capacity.

HSL-Targeted Metabolic Disease Research

For academic or industrial groups investigating hormone-sensitive lipase (HSL) as a therapeutic target in metabolic disorders, the target compound's core scaffold is specifically claimed in US Patent Application 20060160851 as a precursor to HSL-inhibitory piperidine carbamates [1]. The target compound provides a direct entry point into this patent space through functionalization at the piperidine nitrogen, enabling exploration of SAR around the HSL pharmacophore. Procurement of the specific 4-(1-methyl-1H-tetrazol-5-ylsulfanyl)-piperidine scaffold, rather than positional isomers or non-methylated analogs, ensures alignment with the established patent landscape.

Application
Selection Property
Validation Focus
Fragment-based screening library construction
Fragment-likeness profile (MW, rotatable bonds, HBA)
Rule-of-three compliance; ligand efficiency potential
COX-1-selective chemical probe development
1-Methyl-tetrazole moiety for COX-1 bias
Isoform selectivity validation (COX-1 vs COX-2)
Carboxylic acid bioisostere replacement
Tetrazole pKa/lipophilicity/H-bond profile
Metabolic stability and permeability vs carboxylic acid lead
Hormone-sensitive lipase (HSL) inhibitor research
Patent-validated piperidine scaffold
SAR around piperidine carbamate/amide derivatives
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